Vindesine Demonstrates Antitumor Activity in Metastatic Breast Carcinoma Where Vincristine Shows No Response
In a prospective randomized trial comparing vincristine, vinblastine, and vindesine in patients with doxorubicin-refractory metastatic breast carcinoma, vindesine produced objective partial responses whereas vincristine showed no antitumor activity [1]. Vindesine was administered at 1.2 mg/m²/day via continuous infusion (CI) or intermittent bolus (IB) over 5 days at 3-week intervals [1].
| Evidence Dimension | Objective response rate (partial response) in refractory metastatic breast carcinoma |
|---|---|
| Target Compound Data | Vindesine CI: 19% partial response (6/31); Vindesine IB: 17% partial response (5/30) |
| Comparator Or Baseline | Vincristine: 0% objective response (0/15); Vinblastine CI: 9% complete response + 22% partial response (overall 31%) |
| Quantified Difference | Vindesine 17-19% response rate vs. Vincristine 0% (absolute difference: 17-19 percentage points); Vinblastine showed 31% overall response |
| Conditions | Prospective randomized trial; patients with metastatic breast carcinoma refractory to doxorubicin-containing chemotherapy; vincristine 0.4 mg/m²/day CI, vinblastine 1.7 mg/m²/day CI, vindesine 1.2 mg/m²/day CI or IB over 5 days |
Why This Matters
This demonstrates that vindesine possesses clinically meaningful activity in a tumor type where vincristine is ineffective, making it a procurement-justified alternative when vincristine-based protocols fail in breast carcinoma.
- [1] Yau JC, Yap YY, Buzdar AU, Hortobagyi GN, Bodey GP, Blumenschein GR. A comparative randomized trial of vinca alkaloids in patients with metastatic breast carcinoma. Cancer. 1985;55(2):337-340. View Source
